Dihydroxy Bendamustine

Cytotoxicity IC50 Cancer chemotherapy

Eliminate ANDA non-compliance risk with the sole USP-designated impurity reference standard. Dihydroxy Bendamustine (HP2) is the fully hydrolyzed, pharmacologically inactive metabolite (IC₅₀ >550 µM) codified as USP Bendamustine Related Compound A. • Official compendial standard for HPLC-UV system suitability and impurity quantitation • Structurally matched negative control preserving the benzimidazole scaffold without alkylating activity • Validated LC-MS/MS analyte (LLOQ 1 ng/mL plasma) for hydrolytic degradation monitoring • Supplied with full characterization data for ICH Q2(R1) stability-indicating method validation

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 109882-30-6
Cat. No. B193239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxy Bendamustine
CAS109882-30-6
Synonyms5-[Bis(2-hydroxyethyl)aMino]-1-Methyl-1H-benziMidazole-2-butanoic Acid;  Dihydroxy Bendamustine
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
InChIInChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)
InChIKeyXQMDIDKYVZPCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroxy Bendamustine: Hydrolytic Metabolite and USP Impurity Standard


Dihydroxy Bendamustine (HP2), chemically 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid, is the terminal product of the two-fold aqueous hydrolysis of the nitrogen mustard moiety of the alkylating agent bendamustine [1]. Unlike the parent drug, which acts as a bifunctional DNA-alkylating agent, HP2 is consistently characterized as a pharmacologically inactive metabolite that constitutes a major circulating species in patients receiving bendamustine infusions [2]. The compound is officially designated as Bendamustine Related Compound A by the United States Pharmacopeia (USP) and serves as a critical impurity reference standard required for the quality control and release testing of bendamustine hydrochloride drug substance and drug product .

USP-designated impurity standard: Bendamustine Related Compound A for compendial QC release testing and system suitability.
Analytical reference standard workflow: Required for HPLC-UV impurity quantitation and bioanalytical LC-MS/MS method development.
Negative control probe: Structurally matched to bendamustine but devoid of DNA alkylation activity; supports mechanism-of-action studies.

Why Dihydroxy Bendamustine Cannot Be Substituted by Other Metabolites


Interchanging Dihydroxy Bendamustine (HP2) with the monohydroxy metabolite (HP1), the CYP1A2-derived active metabolites (γ-hydroxybendamustine M3 and N-desmethylbendamustine M4), or the parent drug bendamustine is precluded by fundamentally divergent pharmacological activities, distinct chromatographic and mass spectrometric behaviors, and wholly separate regulatory identities in compendial monographs. HP2 is the only fully hydrolyzed species that lacks the electrophilic chloroethyl groups required for DNA crosslinking, which translates to an IC₅₀ exceeding 550 μM in tumor cell lines—orders of magnitude above the low-micromolar IC₅₀ values of the parent compound . In contrast, the CYP1A2-mediated oxidation products M3 and M4 retain partial cytotoxic activity and exhibit different MRM transitions and retention times on LC-MS/MS, demanding separate calibration curves for each analyte during bioanalysis [1]. Furthermore, HP2 is the sole impurity that is independently codified as USP Bendamustine Related Compound A with an official acceptance criterion, meaning that using any other related substance as a surrogate impurity standard would render analytical release testing non-compliant with pharmacopoeial specifications [2].

Chromatographic Identity
HP2 requires dedicated Polar RP column and separate MRM transitions.
HP1, M3, or M4 exhibit different retention times and cannot be resolved using the same LC-MS/MS method.
Pharmacological Activity
HP2 is an inactive fully-hydrolyzed metabolite with IC₅₀ shift exceeding 20-fold relative to parent.
M3 and M4 are active CYP1A2-derived metabolites retaining partial cytotoxic activity, precluding their use as negative controls.
Compendial Status
USP Related Compound A with mandatory quantitative limit for lot release.
HP1, M3, or M4 lack official USP impurity designation; their use as a surrogate invalidates compendial compliance.

Quantitative Evidence for Differentiating Dihydroxy Bendamustine


Cytotoxic Potency Deficit Versus Parent Drug

The dihydroxy metabolite HP2 is functionally inactive in multiple tumor cell line cytotoxicity assays, whereas the parent compound bendamustine exerts low-micromolar antiproliferative activity. The IC₅₀ of HP2 reportedly exceeds 550 μM in cell culture experiments, compared with a median IC₅₀ of approximately 15–28 μM for bendamustine across a panel of leukemia cell lines including SKW-3 (IC₅₀ = 27.0 μM), Reh (IC₅₀ = 28.6 μM), CML-T1 (IC₅₀ = 15.6 μM), and BV-173 (IC₅₀ = 20.8 μM) [1][2]. This represents an at least 20- to 36-fold reduction in potency, confirming that the dihydroxy hydrolysis product does not contribute meaningfully to the antitumor activity of bendamustine . The biological inactivity is attributed to the loss of both chloroethyl groups, stripping the molecule of its ability to form the electrophilic aziridinium intermediate required for DNA alkylation [3].

Cytotoxic Potency Deficit
Head-to-head
IC₅₀ > 550 μM (HP2) vs. 15.6–28.6 μM (bendamustine) in leukemia cell lines.
Supports negative-control model context; HP2 does not contribute to reported antiproliferative endpoints.
≥ 20- to 36-fold reduction in assay potency; MTT reduction assay, 72-hour exposure.
Cytotoxicity IC50 Cancer chemotherapy Metabolite pharmacology Bendamustine

Plasma Exposure Relative to Parent Bendamustine

In a ¹⁴C-bendamustine human mass balance study administering 120 mg/m² IV over 60 minutes, plasma concentrations of HP2 were reported as 'very low relative to bendamustine concentrations,' with the parent drug achieving a Cₘₐₓ of approximately 3–10 μg/mL at end of infusion [1]. The quantifiable range for HP2 in human plasma by validated LC-MS/MS was 1–500 ng/mL, compared to 0.5–500 ng/mL for bendamustine, M3, and M4, reflecting the markedly lower systemic exposure of the hydrolysis product [2]. By contrast, the active CYP1A2-derived metabolites γ-hydroxybendamustine (M3) and N-desmethylbendamustine (M4) are present at low but detectable concentrations that contribute minimally to overall cytotoxicity. HP2's persistent yet low-level exposure in both plasma and urine positions it as the primary analytical marker for assessing hydrolytic degradation of bendamustine in biological samples [3].

Plasma Exposure
Head-to-head
HP2 LLOQ: 1 ng/mL vs. bendamustine LLOQ: 0.5 ng/mL. HP2 Cₘₐₓ ≤1% of parent Cₘₐₓ.
Supports dedicated bioanalytical method context; exposure-model interpretation requires separate calibration.
Reported as very low relative to parent; validated LC-MS/MS in human plasma research matrices.
Pharmacokinetics Plasma concentration Metabolite exposure Mass balance Bendamustine

Non-Enzymatic Hydrolytic Origin

Bendamustine undergoes two parallel metabolic pathways: rapid non-enzymatic hydrolysis to monohydroxy-bendamustine (HP1) and subsequently to dihydroxy-bendamustine (HP2), and CYP1A2-mediated oxidation to the active metabolites γ-hydroxybendamustine (M3) and N-desmethylbendamustine (M4) [1]. HP2 formation is entirely independent of hepatic cytochrome P450 enzymes, a key distinction from M3 and M4 which require functional CYP1A2 for their generation [2]. This mechanistic divergence means that HP2 is produced even in the presence of CYP1A2 inhibitors or genetic polymorphisms affecting CYP1A2 activity, making it a more robust and predictable marker of the hydrolytic degradation pathway. Approximately 46% of an administered bendamustine dose is excreted in urine, primarily as HP2 and other inactive hydrolysis products, whereas less than 5% of the dose appears as unchanged parent drug in urine [3]. The CYP1A2-derived active metabolites collectively account for only a minor fraction of total systemic exposure.

Hydrolytic Origin
Method context
Non-enzymatic aqueous hydrolysis; independent of CYP1A2 activity. Accounts for ~46% of urinary excretion.
Supports HP2 as a robust hydrolytic degradation marker unaffected by CYP modulation.
Class-level inference from human mass balance and in vitro liver microsome studies.
Drug metabolism Hydrolysis CYP450 independence Metabolic pathway Bendamustine

USP Compendial Identity as Related Compound A

The United States Pharmacopeia monograph for Bendamustine Hydrochloride designates Dihydroxy Bendamustine as 'Bendamustine Related Compound A' (USP Catalog No. 1065232), a named and specified impurity subject to quantitative limits . This compound is listed as a pharmacopoeial reference standard supplied at 25 mg per vial and is required for system suitability testing and relative retention time identification during HPLC analysis of bendamustine drug substance and finished dosage forms [1]. Unlike generic process impurities that may vary from manufacturer to manufacturer, HP2 is an intrinsic degradation product arising from the aqueous hydrolysis liability of the nitrogen mustard moiety and is universally present in all bendamustine formulations; as such, its specification limit is a mandatory element of drug product release against USP and EP monographs . Commercial vendors supply the compound with full characterization certificates (NMR, MS, HPLC purity) specifically for use in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) [2].

USP Identity
Specification review
Official USP Bendamustine Related Compound A, Catalog No. 1065232, with mandatory quantitative limit.
Mandatory compendial standard for HPLC system suitability and impurity quantitation.
Class-level identity; supplied with full characterization certificates for ANDA support.
Pharmaceutical impurity USP monograph Reference standard Quality control Bendamustine

Lack of DNA Alkylation Activity

Bendamustine's unique mechanism of action arises from the combination of a bis(2-chloroethyl)amino nitrogen mustard moiety and a benzimidazole ring, which together enable both DNA interstrand crosslinking and purine-analog base-pair mimicry [1]. This dual mechanism underpins bendamustine's only partial cross-resistance with other alkylating agents such as chlorambucil and cyclophosphamide [2]. Dihydroxy Bendamustine (HP2) contains a bis(2-hydroxyethyl)amino group in place of the bis(2-chloroethyl)amino warhead, thereby disabling the formation of the electrophilic aziridinium ion that is essential for nucleophilic attack on DNA guanine N7 positions [3]. Thus, HP2 is entirely devoid of DNA-alkylating activity and benzimidazole-mediated purine mimicry, which together explain its inability to induce DNA damage response, apoptosis, or mitotic catastrophe—hallmarks of bendamustine cytotoxicity in lymphoid malignancies [4].

DNA Alkylation Activity
Head-to-head
Complete loss of DNA crosslinking function. Bis(2-hydroxyethyl)amino group cannot form aziridinium intermediate.
Validates HP2 as a negative control for DNA damage and structure-activity relationship studies.
Source review; chemical structure and cell-free assay analysis.
DNA alkylation Mechanism of action Cross-resistance Nitrogen mustard Bendamustine

Distinct LC-MS/MS Chromatographic Behavior

The validated LC-MS/MS method developed by Dubbelman et al. for quantifying bendamustine and its metabolites in human plasma and urine employed two separate chromatographic systems: a Synergi Hydro RP column for bendamustine, M3, and M4; and a Synergi Polar RP column for HP2, reflecting the substantial polarity difference between the fully hydrolyzed dihydroxy species and the parent and mono-oxidized metabolites [1]. The quantitative range for HP2 was 1–500 ng/mL in plasma and 0.1–50 μg/mL in urine, with a lower limit of quantification (LLOQ) of 1 ng/mL, whereas bendamustine, M3, and M4 shared an LLOQ of 0.5 ng/mL [2]. This 2-fold difference in LLOQ is a direct consequence of the lower ionization efficiency of HP2 in electrospray positive mode and its distinct fragmentation pattern. The inter-assay and intra-assay accuracy and precision for HP2 were within ±20% at the LLOQ and ±15% at higher concentration levels, meeting FDA bioanalytical method validation criteria [3].

Chromatographic Behavior
Head-to-head
Separate Synergi Polar RP column required. HP2 LLOQ is 2-fold higher than bendamustine and phase I metabolites.
Method-development context: requires dedicated LC-MS/MS system, reference standard, and ISTD for accurate quantification.
Bioanalytical validation review: inter- and intra-assay accuracy within ±20% at LLOQ.
Bioanalysis LC-MS/MS Chromatography Method validation Bendamustine

Priority Application Scenarios for Dihydroxy Bendamustine


Compendial Impurity Release Testing

As the officially designated USP Bendamustine Related Compound A, the dihydroxy impurity must be quantified by HPLC-UV against an authenticated reference standard for every manufactured batch of bendamustine hydrochloride drug substance and for reconstituted bendamustine hydrochloride for injection . The USP monograph prescribes a relative retention time (RRT) specification and a quantitative acceptance limit for Related Compound A; any quality control laboratory conducting compendial lot release is required to procure this specific compound as a primary or secondary certified reference material to establish system suitability and perform impurity quantitation [1]. Failure to use the correct impurity standard renders the analytical certificate non-compliant and can result in regulatory action during ANDA review or pre-approval inspection.

Bioanalytical Method Development for Hydrolytic Metabolites

Clinical and preclinical pharmacokinetic studies of bendamustine require a dedicated LC-MS/MS assay for HP2 due to its unique chromatographic behavior on Polar RP stationary phases and distinct mass spectrometric transitions [2]. Because HP2 is formed non-enzymatically in aqueous solution, it serves as the primary analyte for monitoring in-source or post-collection hydrolytic degradation of the parent drug in biological samples. The validated assay achieves an LLOQ of 1 ng/mL in plasma and 100 ng/mL in urine, and method development laboratories must procure both the unlabeled HP2 reference standard and a deuterated internal standard (e.g., Dihydroxy Bendamustine-d3 or -d8) for stable isotope dilution quantification .

Negative Control for DNA Damage Studies

Investigators studying bendamustine's mechanism of action—particularly its ability to induce DNA interstrand crosslinks, activate the base excision repair pathway, and trigger p53-dependent apoptosis—require a structurally matched negative control that is incapable of DNA alkylation [3]. HP2, which retains the benzimidazole scaffold but replaces both chloroethyl groups with hydroxyethyl groups, is the ideal negative control because it lacks alkylating activity while preserving the molecular framework of the parent drug. This enables researchers to demonstrate that observed DNA damage responses are specifically attributable to the nitrogen mustard warhead rather than to off-target interactions of the benzimidazole core.

Forced Degradation and Stability-Indicating Method Validation

In pharmaceutical development, forced degradation studies under hydrolytic stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, water, and elevated temperature) generate HP2 as the primary degradation product [4]. An HPLC stability-indicating method must demonstrate baseline resolution of HP2 from bendamustine, HP1, M3, M4, and all other known degradants to satisfy ICH Q2(R1) validation requirements. Dihydroxy Bendamustine reference material is therefore an indispensable tool for establishing peak purity, specificity, and mass balance in degradation studies submitted within the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers.

Application
Selection Property
Validation Focus
Compendial Impurity Release Testing
USP-designated Related Compound A identity
HPLC-UV system suitability and quantitative impurity limit
Bioanalytical Method Development
Unique chromatographic and mass spectrometric profile
LC-MS/MS method validation and hydrolytic degradation monitoring
Negative Control for DNA Damage Studies
Structurally matched scaffold without alkylating warhead
DNA crosslinking and apoptosis endpoint context review
Forced Degradation and Stability-Indicating Methods
Primary hydrolytic degradation product marker
ICH Q2(R1) specificity and mass balance documentation
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